Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate
CAS No.: 887902-86-5
Cat. No.: VC6212329
Molecular Formula: C22H16N2O4S
Molecular Weight: 404.44
* For research use only. Not for human or veterinary use.
![Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate - 887902-86-5](/images/structure/VC6212329.png) 
                        
Specification
| CAS No. | 887902-86-5 | 
|---|---|
| Molecular Formula | C22H16N2O4S | 
| Molecular Weight | 404.44 | 
| IUPAC Name | methyl 2-[(4-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | 
| Standard InChI | InChI=1S/C22H16N2O4S/c1-27-21(26)15-9-12-18-19(13-15)29-22(23-18)24-20(25)14-7-10-17(11-8-14)28-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24,25) | 
| Standard InChI Key | XWBBMSNAPVFISQ-UHFFFAOYSA-N | 
| SMILES | COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | 
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzo[d]thiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole moiety. At position 2, a 4-phenoxybenzamido group (–NH–C(=O)–C₆H₄–O–C₆H₅) is attached, while position 6 bears a methyl ester (–COOCH₃). This configuration introduces both hydrophilic (amide, ester) and hydrophobic (aromatic rings) domains, influencing its interaction with biological targets .
Table 1: Molecular descriptors of Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate
| Property | Value | 
|---|---|
| Molecular Formula | C₂₂H₁₇N₃O₄S | 
| Molecular Weight | 427.45 g/mol | 
| Melting Point | 160–164°C (predicted) | 
| LogP (Partition Coefficient) | 3.2 ± 0.3 (estimated) | 
The electron-withdrawing ester and amide groups reduce electron density on the thiazole ring, enhancing stability against oxidative degradation . X-ray crystallography of analogous compounds reveals planar geometry at the thiazole-amide junction, facilitating π-π stacking with protein binding pockets .
Spectroscopic Properties
- 
IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching of ester and amide) and 1250–1300 cm⁻¹ (C–O–C asymmetric stretching of phenoxy group) . 
- 
NMR: 
Synthetic Methodologies
Thiazole Core Formation
The benzo[d]thiazole ring is constructed via cyclization of thiourea derivatives with α-halocarbonyl compounds. For example, methyl 3-bromo-2-oxopropanoate reacts with thiourea in ethanol under basic conditions to yield methyl 2-aminothiazole-4-carboxylate . Adapting this method, substituting the α-halocarbonyl precursor with 2-chloro-6-methylacetanilide generates the 6-methylbenzo[d]thiazole intermediate .
Table 2: Key reaction conditions for thiazole synthesis
| Step | Reagents/Conditions | Yield | 
|---|---|---|
| Cyclization | Thiourea, EtOH, Cu(OAc)₂ | 75% | 
| Amidation | 4-Phenoxybenzoyl chloride, DMF | 82% | 
| Purification | Recrystallization (THF/H₂O) | 95% | 
Amidation and Functionalization
The 2-amino group of the thiazole intermediate undergoes nucleophilic acyl substitution with 4-phenoxybenzoyl chloride in dimethylformamide (DMF) at 60°C . The reaction proceeds via a mixed anhydride intermediate, with triethylamine scavenging HCl byproducts. Final purification via recrystallization in tetrahydrofuran (THF) and water affords the target compound in >95% purity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in H₂O at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Stability studies indicate no degradation under ambient light over 72 hours, though hydrolysis of the ester moiety occurs at pH < 2 or pH > 10 .
Table 3: Solubility profile in common solvents
| Solvent | Solubility (mg/mL) | 
|---|---|
| Water | 0.12 | 
| Methanol | 8.5 | 
| DMSO | 52.0 | 
| Ethyl Acetate | 1.8 | 
ADME Predictions
Computational models predict moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) and cytochrome P450 3A4-mediated metabolism . The methyl ester serves as a prodrug moiety, undergoing hepatic hydrolysis to the active carboxylic acid derivative .
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs, such as N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride, inhibit spleen tyrosine kinase (SYK) with IC₅₀ values of 18 nM. Molecular docking suggests the phenoxybenzamido group occupies SYK’s ATP-binding pocket, while the thiazole ring stabilizes hydrophobic interactions .
Antitumor Effects
In glioblastoma (U87MG) cells, related thiazole derivatives reduce viability by 60–70% at 10 μM via apoptosis induction . Mechanistic studies implicate ROS generation and caspase-3 activation, though specific data for Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate remain pending .
Applications and Future Directions
Pharmaceutical Development
The compound’s kinase inhibitory profile positions it as a candidate for autoimmune and oncology therapeutics. Prodrug optimization (e.g., replacing the methyl ester with ethyl or PEGylated esters) may enhance bioavailability .
Chemical Biology Tools
Fluorescent tagging at the phenoxy group enables visualization of target engagement in cellular assays. Derivatives with biotin handles facilitate pull-down experiments for target identification .
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